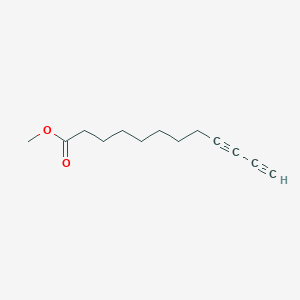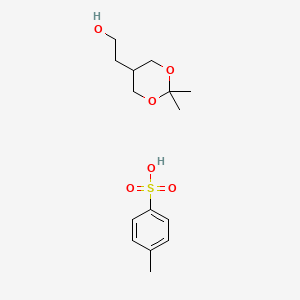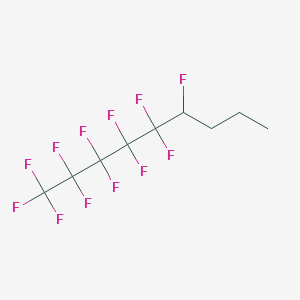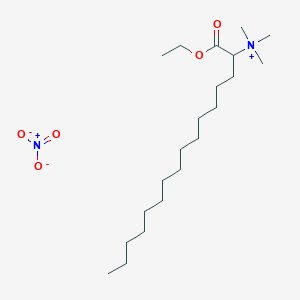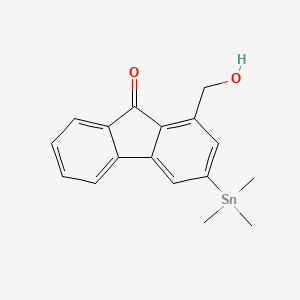![molecular formula C15H11NO4S B14288100 [3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid CAS No. 114361-51-2](/img/structure/B14288100.png)
[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid is a complex organic compound featuring a pyran ring substituted with cyano, methylsulfanyl, oxo, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of cyanoacetic acid derivatives with appropriate aldehydes or ketones under basic conditions, followed by cyclization and functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to amines or other functional groups.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .
Biology: In biological research, derivatives of this compound may be explored for their potential biological activities, including antimicrobial or anticancer properties .
Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials .
Mecanismo De Acción
The mechanism by which [3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades .
Comparación Con Compuestos Similares
Cyanoacetic acid: A simpler compound with a cyano and carboxylic acid group.
Ethyl cyanoacetate: An ester derivative of cyanoacetic acid.
Cyanoacetamide: Contains a cyano and amide group.
Uniqueness: [3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications.
Propiedades
Número CAS |
114361-51-2 |
|---|---|
Fórmula molecular |
C15H11NO4S |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
2-(5-cyano-4-methylsulfanyl-6-oxo-2-phenylpyran-3-yl)acetic acid |
InChI |
InChI=1S/C15H11NO4S/c1-21-14-10(7-12(17)18)13(9-5-3-2-4-6-9)20-15(19)11(14)8-16/h2-6H,7H2,1H3,(H,17,18) |
Clave InChI |
YFGFHEAKZPTGAQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=O)OC(=C1CC(=O)O)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


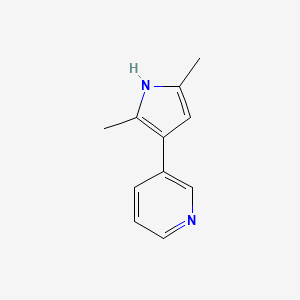
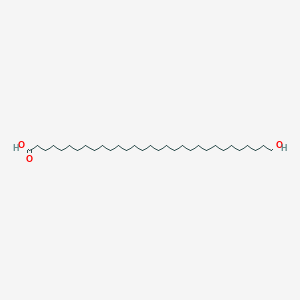
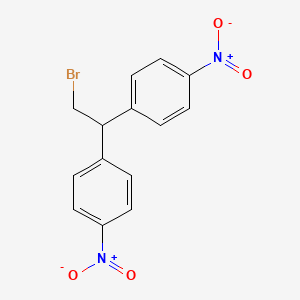
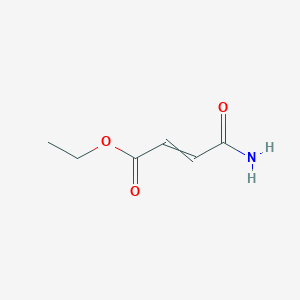
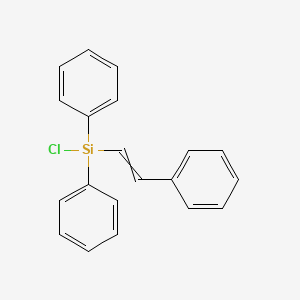
![(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)](/img/structure/B14288059.png)
